

# A Comprehensive Technical Guide to (+)-trans-Chrysanthemic Acid

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## Compound of Interest

Compound Name: (+)-trans-Chrysanthemic acid

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## Abstract

**(+)-trans-Chrysanthemic acid**, a monoterpene carboxylic acid, is a cornerstone in the synthesis of pyrethroid insecticides. This guide provides an in-depth overview of its chemical identity, physicochemical properties, biosynthetic pathway, and key applications, with a focus on its role in the development of insecticidal agents. Detailed experimental protocols for the synthesis of its derivatives and comprehensive spectroscopic data are presented to support research and development activities in agrochemistry and medicinal chemistry.

## Chemical Identity and Properties

**(+)-trans-Chrysanthemic acid**, systematically named (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxylic acid, is the chiral carboxylic acid that forms the core structure of many synthetic pyrethroids.<sup>[1]</sup>

Table 1: Chemical Identifiers and Molecular Formula

Identifier	Value
CAS Number	4638-92-0
Molecular Formula	C <sub>10</sub> H <sub>16</sub> O <sub>2</sub>
InChI Key	XLOPRKKSAJMMEW-SFYZADRCSA-N
SMILES	CC(=C/[C@@H]1--INVALID-LINK--C1(C)C)C

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	168.23 g/mol
Appearance	Clear colorless to light yellow liquid
Melting Point	17-21 °C
Boiling Point	80 °C at 0.5 torr
Refractive Index (n <sub>20/D</sub> )	1.477
Optical Activity ([α] <sub>D</sub> )	+14±1° (c = 2% in ethanol)
Solubility	Soluble in water

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts (CDCl<sub>3</sub>)

Assignment	$^1\text{H}$ NMR (ppm)	$^{13}\text{C}$ NMR (ppm)
C=O	-	~176
=CH	~5.0	~120
C(CH <sub>3</sub> ) <sub>2</sub>	-	~135
CH-C=O	~1.45	~32
CH-CH=	~2.15	~33
C(CH <sub>3</sub> ) <sub>2</sub>	1.15 (s, 3H), 1.25 (s, 3H)	~28 (gem-dimethyl)
=C(CH <sub>3</sub> ) <sub>2</sub>	1.70 (s, 6H)	~18, ~26

Note: NMR data can vary slightly depending on the solvent and instrument frequency. The data presented is an approximation based on available information.

## Infrared (IR) Spectroscopy

The IR spectrum of **(+)-trans-Chrysanthemic acid** exhibits characteristic absorption bands corresponding to its functional groups.

Table 4: Key IR Absorption Bands

Functional Group	Wavenumber (cm <sup>-1</sup> )
O-H (Carboxylic acid)	2500-3300 (broad)
C=O (Carboxylic acid)	~1700
C=C (Alkene)	~1640
C-H (sp <sup>3</sup> and sp <sup>2</sup> )	~2850-3000

## Biosynthesis Pathway

The biosynthesis of **(+)-trans-chrysanthemic acid** in plants, such as *Tanacetum cinerariifolium*, begins with the isoprenoid precursor dimethylallyl diphosphate (DMAPP). The

pathway involves a series of enzymatic reactions to form the characteristic cyclopropane ring and subsequent oxidation to the carboxylic acid.



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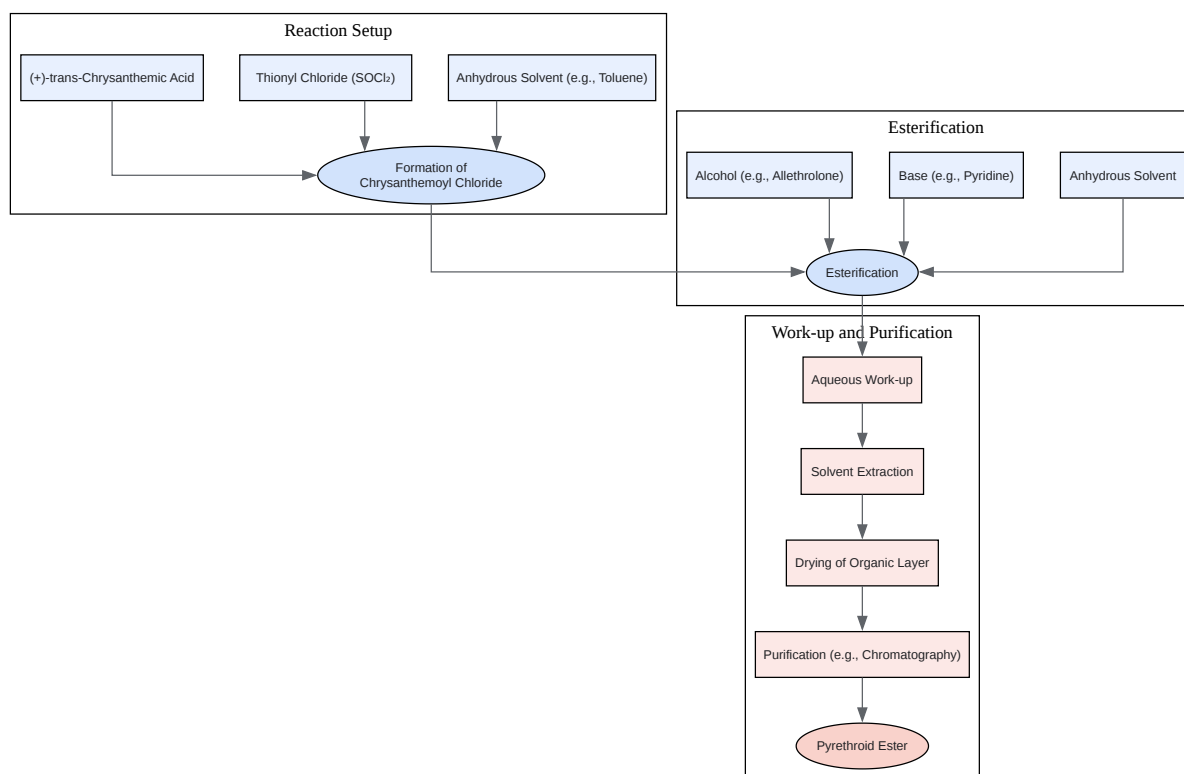
Caption: Biosynthesis of **(+)-trans-Chrysanthemic Acid**.

## Experimental Protocols

### Esterification of **(+)-trans-Chrysanthemic Acid**: Synthesis of a Pyrethroid Ester

This protocol describes a general laboratory-scale procedure for the synthesis of a pyrethroid ester from **(+)-trans-chrysanthemic acid** and an alcohol, a key step in the production of many synthetic insecticides.

#### Workflow for Pyrethroid Ester Synthesis



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Caption: General workflow for pyrethroid ester synthesis.

### Methodology:

- **Activation of the Carboxylic Acid:** **(+)-trans-Chrysanthemic acid** is converted to its more reactive acid chloride. In a flame-dried flask under an inert atmosphere, dissolve **(+)-trans-chrysanthemic acid** (1 equivalent) in an anhydrous solvent such as toluene. Add thionyl chloride (1.2 equivalents) dropwise at room temperature. Heat the reaction mixture to reflux for 2-3 hours. After cooling, remove the excess thionyl chloride and solvent under reduced pressure to yield crude chrysanthemoyl chloride.
- **Esterification:** Dissolve the crude chrysanthemoyl chloride in an anhydrous solvent. To this solution, add the desired alcohol (e.g., allethrolone, 1 equivalent) and a base such as pyridine (1.2 equivalents) to scavenge the HCl byproduct. Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion, quench the reaction with water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure pyrethroid ester.

## Applications in Drug and Pesticide Development

**(+)-trans-Chrysanthemic acid** is a vital building block for the synthesis of pyrethroid insecticides.<sup>[1]</sup> The specific stereochemistry of the (+)-trans isomer is often crucial for high insecticidal activity. Its derivatives are widely used in agriculture, public health, and veterinary medicine to control a broad spectrum of insect pests. Research continues to explore novel esters of chrysanthemic acid to develop new insecticidal agents with improved efficacy, lower toxicity to non-target organisms, and better environmental profiles.

## Conclusion

**(+)-trans-Chrysanthemic acid** remains a molecule of significant interest due to its central role in the development of pyrethroid insecticides. A thorough understanding of its properties, synthesis, and biological activity is essential for researchers and professionals in the fields of

agrochemistry and drug development. This guide provides a foundational resource to support ongoing innovation in these areas.

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## References

- 1. rsc.org [rsc.org]
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